molecular formula C22H19N3O4 B3988278 3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B3988278
M. Wt: 389.4 g/mol
InChI Key: AREQHTORZWYQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with potential applications in scientific research. This compound is also known as ENQ, and it is a member of the quinazolinone family of compounds. ENQ has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

Mechanism of Action

The exact mechanism of action of ENQ is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and microbial infection. ENQ has been shown to inhibit the activity of certain kinases and phosphatases, which play a role in cell growth and division. It has also been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and microbial infection.
Biochemical and Physiological Effects:
ENQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. ENQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, ENQ has been shown to have anti-microbial effects against various bacterial strains by disrupting bacterial cell membranes.

Advantages and Limitations for Lab Experiments

ENQ has several advantages and limitations for use in laboratory experiments. One advantage is its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infection. Another advantage is its ability to inhibit various enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of ENQ is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, ENQ may have off-target effects, which may complicate its use in laboratory experiments.

Future Directions

There are several future directions for research on ENQ. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods for ENQ and its derivatives. Additionally, future research could explore the potential of ENQ as a therapeutic agent for the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease. Finally, research could explore the potential of ENQ as a tool for studying various enzymes and signaling pathways involved in disease processes.

Scientific Research Applications

ENQ has potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. ENQ has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ENQ has been shown to have anti-microbial effects against various bacterial strains.

properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-2-29-18-13-11-16(12-14-18)24-21(15-7-9-17(10-8-15)25(27)28)23-20-6-4-3-5-19(20)22(24)26/h3-14,21,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREQHTORZWYQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
3-(4-ethoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone

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